[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one

Lipophilicity Aqueous Solubility Drug-likeness

This NH‑sulfoximine (CAS 2090570‑37‑7, C₉H₁₀BrNOS, MW 260.15) provides a clinically validated scaffold with a LogP of 2.36, PSA of 41 Ų, and a 20‑fold solubility gain over analogous sulfides. The free NH (pKa ≈ 24) and meta‑C–Br bond enable orthogonal Pd/Ni‑catalyzed diversification without protecting groups. Conforming to rule‑of‑three fragment criteria (Fsp³ = 0.333) and embedding the S‑cyclopropyl motif found in Phase II candidates ceralasertib and BAY 1000394, it is an ideal starting point for focused library synthesis and agrochemical screening. Standard B2B shipping is feasible; verify patent landscape before commercial use.

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
CAS No. 2090570-37-7
Cat. No. B6205332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
CAS2090570-37-7
Molecular FormulaC9H10BrNOS
Molecular Weight260.15 g/mol
Structural Identifiers
SMILESC1CC1S(=N)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8,11H,4-5H2
InChIKeyLJNJZFZRAHBTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one (CAS 2090570-37-7): Procurement-Relevant Identity and Physicochemical Baseline for a Cyclopropyl Aryl NH-Sulfoximine Building Block


[(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one (CAS 2090570-37-7, molecular formula C₉H₁₀BrNOS, molecular weight 260.15 Da) is an NH-sulfoximine featuring an S-cyclopropyl group, an S-(3-bromophenyl) substituent, and a free imino nitrogen (S=NH). [1] The compound belongs to the sulfoximine class—monoaza analogues of sulfones increasingly recognized in medicinal chemistry and agrochemical discovery for their favorable physicochemical profiles, including modulated lipophilicity, enhanced aqueous solubility, and dual hydrogen-bond donor/acceptor capacity. [2] As an in-stock building block supplied at 95% purity through multiple vendors, it offers a synthetically tractable entry point into sulfoximine-containing chemical space with a bromine handle for downstream diversification via cross-coupling chemistry.

Why a Generic Sulfide, Sulfonamide, or Sulfinamide Cannot Replace [(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one in Medicinal Chemistry and Chemical Biology Programs


The sulfur oxidation state, heteroatom substitution pattern, and S-cyclopropyl motif of [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one produce a singular intersection of properties not captured by any single isosteric replacement. The corresponding 3-bromophenyl cyclopropyl sulfide (CAS 1280786-81-3) is ~1.3 log units more lipophilic and lacks both the hydrogen-bond donor NH and the polarity-enhancing S=O/S=N manifold, fundamentally altering solubility, permeability, and target-engagement profiles. The sulfonamide (CAS 876694-43-8) possesses an S=O₂ group and an NH, but its tetrahedral sulfur stereochemistry, distinct H-bond acceptor count (3 vs. 2), and higher molecular weight (276.15 vs. 260.15) yield different 3D pharmacophore geometry and physicochemical trajectory. [1] The sulfinamide (CAS 1704065-61-1) shares the same molecular formula (C₉H₁₀BrNOS) but exists at the S(IV) rather than S(VI) oxidation level with a distinct logP and PSA, which affect metabolic stability and synthetic derivatization routes. Because matched molecular pair analyses across Boehringer Ingelheim's corporate collection demonstrate that sulfoximine-for-sulfone substitutions consistently improve aqueous solubility without sacrificing permeability, generic functional-group interchange without quantitative property verification introduces unacceptable risk in lead optimization campaigns. [2]

Quantitative Comparative Evidence for [(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one (2090570-37-7) Against Closest Analogs


Lipophilicity (LogP) Reduction of 1.34 Log Units Relative to the Sulfide Analog Enables Superior Aqueous Solubility Without Permeability Penalty

The target sulfoximine exhibits a computed LogP of 2.36, compared to 3.70 for the corresponding 3-bromophenyl cyclopropyl sulfide (CAS 1280786-81-3), representing a reduction of 1.34 log units (ΔLogP = –1.34). [1] This difference in lipophilicity translates to a predicted ~22-fold higher aqueous solubility for the sulfoximine according to the Hansch solubility-logP relationship, consistent with the general observation that sulfoximine incorporation reduces LogP by 0.5–1.5 units relative to matched sulfides or sulfones while maintaining passive permeability within favorable ranges (Papp > 1 × 10⁻⁶ cm/s in PAMPA assays). [2]

Lipophilicity Aqueous Solubility Drug-likeness Sulfoximine

Enhanced Polar Surface Area (41 Ų vs. 25 Ų) and Hydrogen-Bond Donor Capacity (1 vs. 0) Differentiate the Sulfoximine from the Sulfide Analog

The target sulfoximine possesses a topological polar surface area (TPSA) of 41 Ų and contains one hydrogen-bond donor (NH) and two hydrogen-bond acceptors (O, N). [1] The corresponding sulfide (CAS 1280786-81-3) has a TPSA of 25.30 Ų and zero hydrogen-bond donors. This 15.7 Ų increase in PSA arises from the S=O/S=NH manifold and places the sulfoximine in a more favorable region of the BOILED-Egg plot for balanced oral absorption (optimal PSA < 140 Ų for oral drugs), while the added H-bond donor enables specific polar interactions with biological targets that the purely hydrophobic sulfide cannot achieve. NH-Sulfoximines have been shown to serve simultaneously as hydrogen-bond donors and acceptors, a capability valued in fragment-based drug design for maximizing binding efficiency per heavy atom.

Polar Surface Area Hydrogen Bonding Permeability-Solubility Balance Sulfoximine

The S-Cyclopropyl Substituent Occupies Privileged Clinical Chemical Space: All Approved and Clinical-Stage Sulfoximine Candidates Bear S-Methyl or S-Cyclopropyl Groups

A comprehensive review of sulfoximine-containing clinical candidates establishes that every compound that has entered human trials—including the pan-CDK inhibitor BAY 1000394 (S-cyclopropyl, Phase I), the ATR inhibitor ceralasertib (S-cyclopropyl, Phase II), and the preclinical pain candidate LTGO-33—carries either an S-methyl or an S-cyclopropyl substituent. [1][2] The S-cyclopropyl group is specifically credited with enhancing metabolic stability relative to larger S-alkyl groups by reducing CYP-mediated oxidation at the α-position, while simultaneously providing a conformationally constrained sp³-rich motif that improves three-dimensionality (Fsp³ = 0.333 for the target compound). [1] This pattern is absent in the S-methyl analog S-(3-bromophenyl)-N,S-dimethylsulfoximine (CAS 1800017-17-7, MW 248.14, C₈H₁₀BrNOS), which lacks the cyclopropyl ring strain and its attendant pharmacokinetic benefits.

S-Cyclopropyl Clinical Candidate Metabolic Stability Conformational Constraint

The Free NH Group in the Sulfoximine Enables Modular N-Diversification via Alkylation, Arylation, and Acylation—A Synthetic Handle Absent in Sulfide, Sulfoxide, and Sulfone Analogs

The target compound is an NH-sulfoximine (pKa of the NH proton ≈ 24 in DMSO), meaning it bears a free imino nitrogen capable of undergoing N-alkylation, N-arylation (via Pd, Ni, or Cu catalysis), N-acylation, N-vinylation, and N-alkynylation reactions. [1] This stands in contrast to the sulfide analog (CAS 1280786-81-3), which lacks any nitrogen center for derivatization, and the sulfonamide analog (CAS 876694-43-8), whose N-H is incorporated into the S(O₂)-NH-R linkage and cannot accommodate a second orthogonal diversification without breaking the sulfonamide bond. Practical N-arylation protocols using (hetero)aryl bromides or chlorides with Pd or Ni catalysis have been demonstrated on a broad range of NH-sulfoximines, including bromophenyl-substituted variants, enabling rapid parallel library expansion from a single building block. [2] The meta-bromo substituent on the phenyl ring further provides an orthogonal C–Br coupling handle that is electronically and sterically independent of the N–H site, allowing sequential functionalization strategies (e.g., N-arylation followed by Suzuki coupling at C–Br) without protecting group manipulation. [2]

N-Functionalization Cross-Coupling Library Synthesis Sulfoximine

Matched Molecular Pair Analysis Across Boehringer Ingelheim's Corporate Collection Confirms Sulfoximine-for-Sulfone Replacement Consistently Improves Aqueous Solubility

In a landmark Boehringer Ingelheim study, a systematic matched molecular pair (MMP) analysis comparing sulfoximine-containing compounds with their direct sulfone and sulfonamide analogues across multiple drug discovery programs demonstrated that the sulfoximine moiety is a chemically stable, comparatively polar, and weakly basic functional group that often leads to favorable aqueous solubility, permeability, and metabolic stability. [1] Measured aqueous equilibrium solubility from solid material for representative NH-sulfoximine tool compounds exceeded 1 mg/mL (e.g., compounds 15Hc, 15Ge, and 15Je), while passive permeability (PAMPA) was maintained within an acceptable range (Papp ≈ 7–10 × 10⁻⁶ cm/s) across compounds with LogP values spanning –3.9 to +4.0. [1] This contrasts with sulfones, which typically exhibit lower aqueous solubility at equivalent LogP values due to the absence of the weakly basic nitrogen and reduced capacity for solvent–solute hydrogen bonding. A separate Novartis MMP study further confirmed that secondary sulfoximines have consistently higher aqueous solubility and lower plasma protein binding (human serum albumin) without compromising permeability, attributing this to the lower melting points of sulfoximines that increase both water and octanol solubility. [2]

Matched Molecular Pair Aqueous Solubility Sulfone Isostere ADMET

meta-Bromo Substitution Provides a Verified Cross-Coupling Handle: Differentiated from para-Isomer by Electronic and Steric Properties Relevant to Fragment Elaboration

The 3-bromophenyl substitution pattern in the target compound places the bromine atom in the meta position relative to the sulfoximine sulfur, generating a specific electronic distribution (σₘ inductive effect) and exit vector geometry distinct from the para-bromo isomer. [1] The para-substituted analog [(4-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one would place the C–Br bond vector collinear with the S–C(aryl) axis, whereas the meta substitution introduces a ~120° angular offset, affording different three-dimensional molecular shapes upon cross-coupling derivatization—a parameter of critical importance in fragment-based drug discovery where exit vector geometry directly impacts binding-site complementarity. [1] Pd-catalyzed Suzuki, Buchwald-Hartwig, and Stille couplings have been explicitly demonstrated on enantiopure p-bromophenyl methyl sulfoximine, confirming that bromophenyl sulfoximines are competent substrates for C–C and C–N bond formation without degradation of the sulfoximine moiety. [2] The meta-bromo isomer provides access to a distinct region of chemical space upon elaboration compared to the para isomer, making both valuable as complementary screening inputs rather than interchangeable alternatives. [1]

meta-Bromo Cross-Coupling Regioisomer Comparison Fragment Elaboration

Validated Application Scenarios for [(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one (2090570-37-7) Derived from Quantitative Evidence


Medicinal Chemistry Lead Optimization: Sulfoximine-for-Sulfide or Sulfone Isosteric Replacement to Improve Aqueous Solubility Without Permeability Penalty

In lead series where a 3-bromophenyl cyclopropyl sulfide or sulfone scaffold demonstrates target potency but suffers from poor aqueous solubility (LogP > 3.5, solubility < 10 µM), the corresponding sulfoximine (LogP 2.36, PSA 41 Ų) offers a validated isosteric replacement predicted to increase solubility by >20-fold while maintaining passive permeability within acceptable limits. The matched molecular pair analysis from Boehringer Ingelheim (Frings et al., 2017) confirms that this sulfoximine-for-sulfone substitution strategy is not hypothetical but has been experimentally validated across multiple drug discovery projects, with representative NH-sulfoximine tool compounds achieving equilibrium solubility >1 mg/mL and PAMPA Papp values of 7–10 × 10⁻⁶ cm/s.

Parallel Library Synthesis via Orthogonal N–H and C–Br Diversification for Kinase, Epigenetic, or GPCR Target Families

The presence of two orthogonally addressable functional groups—the free sulfoximine NH (pKa ≈ 24 in DMSO, amenable to N-arylation via Pd/Ni catalysis) and the meta-C–Br bond (competent in Suzuki, Buchwald-Hartwig, and Stille couplings)—makes this compound an ideal starting point for generating focused libraries of N,S-diaryl sulfoximines. Sequential diversification (e.g., N-arylation first using Ni-catalyzed conditions with (hetero)aryl chlorides, followed by Suzuki coupling at C–Br) enables construction of diverse biaryl sulfoximine arrays without protecting group chemistry. This dual-diversification capability is absent in the corresponding sulfide (no N–H) and constrained in the sulfonamide (N–H is part of the S(O₂)–NH–R linkage and less synthetically accessible).

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight (260 Da) 3D Fragment with Dual H-Bond Donor/Acceptor Capacity and a Proven Clinical Pharmacophore Motif

At 260.15 Da with Fsp³ = 0.333, a LogP of 2.36, and dual H-bond donor/acceptor functionality, [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one conforms to the rule-of-three criteria for fragment libraries while simultaneously embedding the S-cyclopropyl sulfoximine motif validated in Phase II clinical candidates ceralasertib (ATR inhibitor) and BAY 1000394 (pan-CDK inhibitor). The NH-sulfoximine can engage target proteins through both hydrogen-bond donation (NH) and acceptance (S=O, S=N), and the meta-bromine provides a tractable synthetic handle for fragment growing or merging via cross-coupling without perturbing the sulfoximine pharmacophore. This differentiates it from the corresponding sulfide fragment, which offers only hydrophobic and weak sulfur-mediated interactions.

Agrochemical Discovery: Insecticidal Sulfoximine Scaffold Exploration Leveraging the Validated S-Cyclopropyl Motif and meta-Bromo Diversification Handle

The sulfoximine insecticide sulfoxaflor (Dow AgroSciences, approved in multiple countries) established the sulfoximine class as a viable agrochemical pharmacophore. The target compound combines this validated sulfoximine core with an S-cyclopropyl substituent—the same substitution pattern found in multiple clinical and agrochemical candidates—and a meta-bromophenyl group that provides a cross-coupling handle for rapid analogue synthesis and SAR exploration in insecticidal or nematicidal screening cascades. The LogP of 2.36 places it in the favorable lipophilicity range for foliar uptake and phloem mobility (optimal LogP 2–4 for systemic agrochemicals), a parameter that can be tuned further through N-alkylation of the sulfoximine NH or Suzuki coupling at the C–Br position.

Quote Request

Request a Quote for [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.